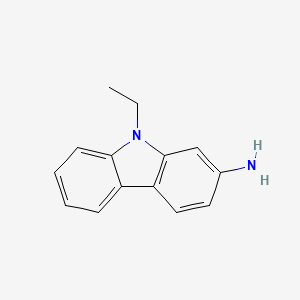

9-Ethyl-9H-carbazol-2-amine

概要

説明

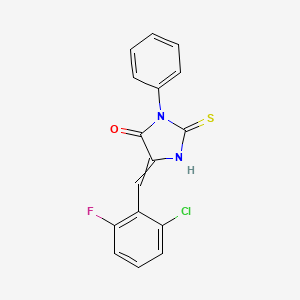

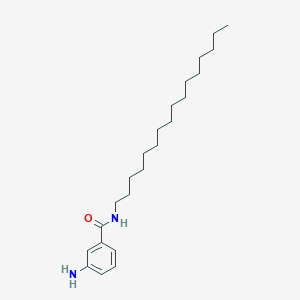

9-Ethyl-9H-carbazol-2-amine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C14H14N2 and an average mass of 210.274 Da .

Synthesis Analysis

Carbazole derivatives, including 9-Ethyl-9H-carbazol-2-amine, can be synthesized through various methods. One such method involves the Borsche–Drechsel cyclization, where phenylhydrazine is condensed with cyclohexanone to form an imine. This is followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to form tetrahydrocarbazole .Molecular Structure Analysis

The molecular structure of 9-Ethyl-9H-carbazol-2-amine consists of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring . This structure is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole .Chemical Reactions Analysis

Carbazole derivatives, including 9-Ethyl-9H-carbazol-2-amine, have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . They can be easily functionalized at the N-position and then covalently linked with other monomers .科学的研究の応用

Electropolymerization and Conjugated Polymers

Biosensors:- The conjugated polymers derived from carbazole compounds find use in biosensors due to their high charge mobility and stability . These materials can be incorporated into biosensor platforms for detecting specific biomolecules or pathogens.

- Carbazole derivatives can be used as charge-transporting materials in organic solar cells. Their photochemical stability and high thermal properties contribute to efficient energy conversion .

- Polycarbazoles and their derivatives exhibit electrochromic properties, making them valuable for electroluminescent applications. They have been explored in both light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs) .

- Carbazole derivatives have been investigated for supercapacitor applications. Their high charge mobility and stability contribute to efficient energy storage .

- Polycarbazoles may find use in rechargeable batteries due to their environmental stability and photoconductivity .

Organic Sensitizers for Dye-Sensitized Solar Cells (DSSCs)

- Carbazole-based organic sensitizers have been studied for DSSCs. Despite their red-shifted absorption peaks, they exhibit good performance in converting sunlight into electricity .

Molecular Design and Synthesis

- Researchers have explored various synthetic routes to functionalize carbazole compounds. For instance, N-substituted carbazoles can be covalently linked with other monomers to create novel materials .

Uniform Molecular Structures

作用機序

Target of Action

The primary target of 9-Ethyl-9H-carbazol-2-amine is horseradish peroxidase (HRP)-conjugated secondary antibodies . It is commonly used as a chromogenic substrate in immunohistochemistry, specifically for visualizing sections stained with these antibodies .

Mode of Action

9-Ethyl-9H-carbazol-2-amine interacts with its targets through a chromogenic oxidation reaction catalyzed by HRP . This interaction results in the formation of a red water-insoluble precipitate in situ, visualizing the location of the antigen detected by the HRP-conjugated antibody .

Biochemical Pathways

The compound affects the biochemical pathway of immunohistochemistry . The downstream effects include the visualization of the location of the antigen detected by the HRP-conjugated antibody .

Pharmacokinetics

It is known that the compound exhibits high electron mobility and other favorable electronic properties .

Result of Action

The molecular and cellular effects of 9-Ethyl-9H-carbazol-2-amine’s action include the formation of a red precipitate that allows for the visualization of the location of the antigen detected by the HRP-conjugated antibody . This precipitate can be destained by organic solvents in which it is soluble .

Action Environment

The action, efficacy, and stability of 9-Ethyl-9H-carbazol-2-amine can be influenced by environmental factors such as the presence of organic solvents

Safety and Hazards

将来の方向性

Carbazole-based compounds, including 9-Ethyl-9H-carbazol-2-amine, have drawn attention due to their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability . They hold great potential for the development of high-performance and stable perovskite solar cells as commercially demanded .

特性

IUPAC Name |

9-ethylcarbazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-2-16-13-6-4-3-5-11(13)12-8-7-10(15)9-14(12)16/h3-9H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZXVUUFTRMSRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C3=C1C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Ethyl-9H-carbazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3135730.png)

![3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid](/img/structure/B3135758.png)

![3-([1,1'-Biphenyl]-3-yl)propanoic acid](/img/structure/B3135783.png)